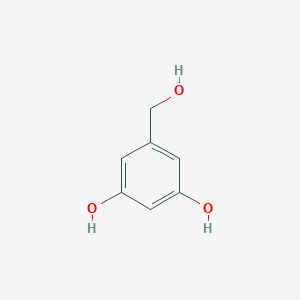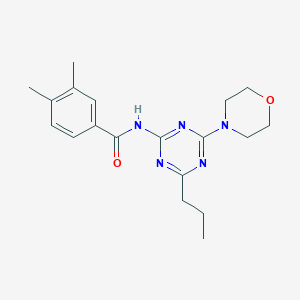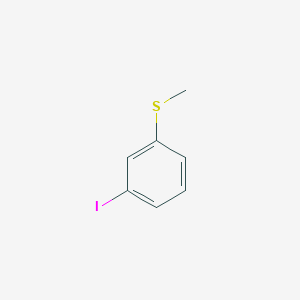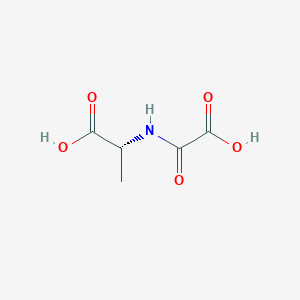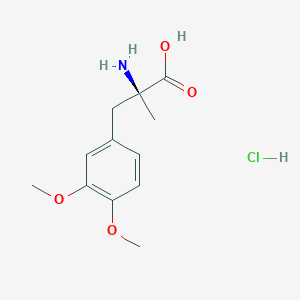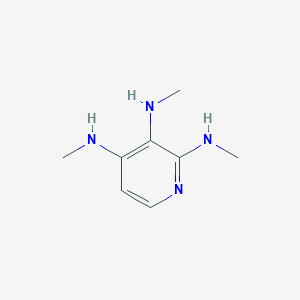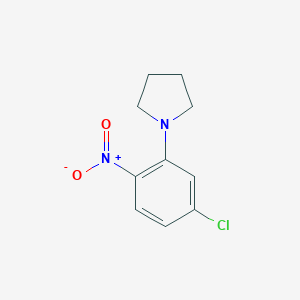
1-(5-Chloro-2-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11ClN2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a reaction mixture can be concentrated to dryness and purified using silica chromatography .Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-nitrophenyl)pyrrolidine” includes a pyrrolidine ring attached to a 5-chloro-2-nitrophenyl group . The structure can be represented by the SMILES string [O-]N+C=C1)C(N2CCCC2)=O)=O .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, can participate in various chemical reactions. For example, they can show nanomolar activity against certain enzymes, suggesting that further modifications could investigate how the chiral moiety influences enzyme inhibition .Physical And Chemical Properties Analysis
“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a solid compound with a molecular weight of 254.67 . Its InChI key is SSHKTLSLBNQIPB-UHFFFAOYSA-N .Applications De Recherche Scientifique
Condensation Reactions :
- Sibiryakova et al. (2006) explored the interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes, leading to the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates. This research contributes to the understanding of pyrrolidine-based condensation reactions in organic chemistry (Sibiryakova et al., 2006).
Synthesis and Antioxidant Activity :
- Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activities. This research highlights the potential of these compounds as potent antioxidants, with certain compounds showing higher activity than ascorbic acid (Tumosienė et al., 2019).
Antineoplastic Drug Synthesis :
- Cao et al. (2014) investigated a synthetic route for the antineoplastic drug GDC-0449, starting with pyridine-1-oxide and 1-iodo-3-nitrobenzene, and progressing through various steps to synthesize the final compound. This research provides insight into efficient and cost-effective methods for synthesizing important medicinal compounds (Cao et al., 2014).
Pyrrolidines Chemistry and Synthesis :
- Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines in a [3+2] cycloaddition process, which has implications in medicine and industry for applications such as dyes and agrochemical substances (Żmigrodzka et al., 2022).
Pyrrolidine Derivatives Preparation :
- Fei (2004) developed a process for preparing 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, starting from benzyl chloride, and improving the overall yield of the reaction (Fei, 2004).
Excited States Dynamics :
- Ghosh & Palit (2012) investigated the dynamics of excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, highlighting the importance of solvent polarity in the relaxation processes of excited states (Ghosh & Palit, 2012).
Safety And Hazards
Orientations Futures
The pyrrolidine scaffold, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(5-chloro-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPVCGYGYIXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389169 | |
| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-nitrophenyl)pyrrolidine | |
CAS RN |
133387-30-1 | |
| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

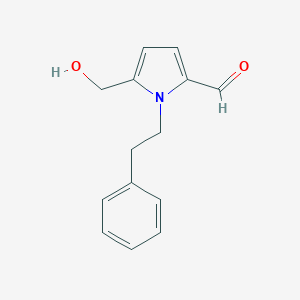
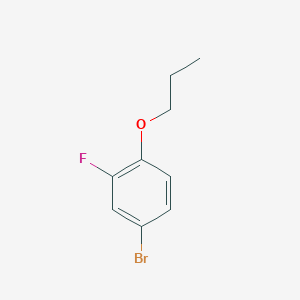
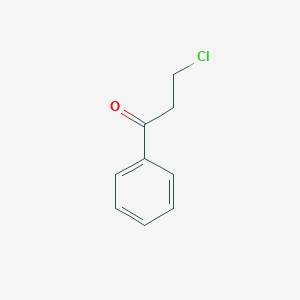
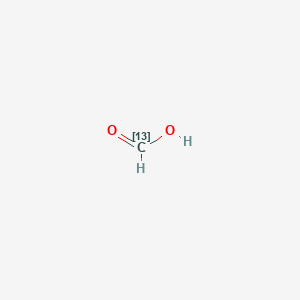
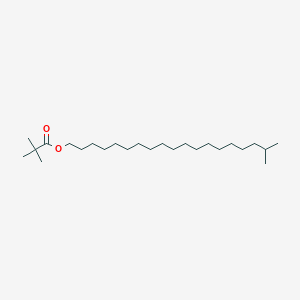
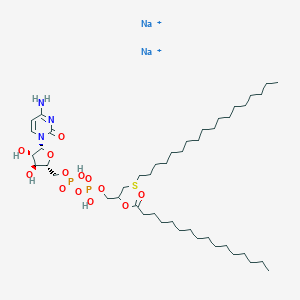
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
